EPZ004777 hydrochloride

Epigenetics Histone Methylation Cellular Assay

EPZ004777 hydrochloride is the benchmark chemical probe for DOT1L inhibition, validated through co-crystallography and extensive in vitro profiling. Choose the HCl salt (CAS 1380316-03-9) to ensure exact stoichiometry and reproducible solution preparation, eliminating the variability associated with free base forms. Direct substitution with later analogs (e.g., SGC0946, Pinometostat) is unsound due to substantial differences in cellular potency and off-rate kinetics. Ideal for MLL-r leukemia target validation and HTS calibration.

Molecular Formula C28H42ClN7O4
Molecular Weight 576.1 g/mol
Cat. No. B1139216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ004777 hydrochloride
Synonyms1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea; hydrochloride
Molecular FormulaC28H42ClN7O4
Molecular Weight576.1 g/mol
Structural Identifiers
SMILESCC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl
InChIInChI=1S/C28H41N7O4.ClH/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H/t21-,22-,23-,26-;/m1./s1
InChIKeyNPEPLDAFAVXSBD-XRJUUMFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPZ004777 Hydrochloride: A Potent and Selective DOT1L Inhibitor for Epigenetic Research


EPZ004777 hydrochloride is the hydrochloride salt form of EPZ004777, a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) [1]. It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, disrupting the methylation of histone H3 on lysine 79 (H3K79) [2]. EPZ004777 is characterized by its high in vitro potency against DOT1L, with reported IC₅₀ values in the sub-nanomolar range , and demonstrates significant selectivity for DOT1L over a panel of other protein methyltransferases [3].

Why Substituting EPZ004777 Hydrochloride with Other DOT1L Inhibitors Like SGC0946 or Pinometostat is Scientifically Inadvisable


Direct substitution of EPZ004777 with other DOT1L inhibitors is scientifically unsound due to significant differences in cellular potency, target engagement kinetics, and drug-like properties, despite similar biochemical IC₅₀ values. For instance, the brominated analog SGC0946 exhibits a >10-fold higher cellular potency in reducing the H3K79me2 mark compared to EPZ004777 in certain cell lines, a difference attributed to a slower off-rate and enhanced cell permeability [1]. Similarly, the clinical candidate Pinometostat (EPZ-5676) demonstrates vastly superior target selectivity (>37,000-fold) and a different pharmacokinetic profile designed for in vivo efficacy, making it a distinct tool compound compared to the probe-like EPZ004777 [2]. The quantitative evidence below details these critical distinctions that preclude interchangeable use.

Quantitative Differentiation of EPZ004777 Hydrochloride Against Key DOT1L Inhibitor Comparators


Cellular H3K79me2 Inhibition: EPZ004777 vs. Brominated Analog SGC0946

In a direct cellular assay measuring inhibition of the DOT1L-specific mark H3K79me2, the brominated analog SGC0946 demonstrates significantly greater potency than EPZ004777 [1]. This difference is quantified in two distinct cell lines, MCF10A and A431, where SGC0946 achieves an IC₅₀ that is approximately 10-fold and 100-fold lower, respectively, compared to EPZ004777 [1]. The enhanced cellular activity of SGC0946 is attributed to a lower off-rate (KD = 0.06 nM vs. 0.25 nM) and improved cell permeability, not a significant difference in biochemical IC₅₀ [2].

Epigenetics Histone Methylation Cellular Assay Target Engagement

Antiproliferative Selectivity in MLL-Rearranged Leukemia: EPZ004777 vs. Non-MLL Cell Lines

EPZ004777 exhibits a selective antiproliferative effect on leukemia cell lines harboring MLL rearrangements (MLL-r) compared to those without [1]. While the compound potently inhibits the growth of MLL-r lines like MV4-11 and MOLM-13, it shows minimal to no effect on non-MLL-r lines such as Jurkat, HL60, and U937, where 50% growth inhibition was not achieved even at the highest tested concentration of 50 µM [1]. This functional selectivity is a key differentiator from broader-acting epigenetic inhibitors.

Leukemia MLL-rearrangement Cancer Proliferation Assay

Biochemical Potency and Selectivity Profile: EPZ004777 vs. PRMT5 and Other HMTs

EPZ004777's selectivity window over other histone methyltransferases (HMTs) is a defining characteristic, but it is not absolute [1]. While it shows >1,200-fold selectivity for DOT1L over most tested PMTs, its activity against PRMT5 is notable, with an IC₅₀ of 521 nM [1]. This contrasts with later-generation inhibitors like Pinometostat (EPZ-5676), which demonstrates >37,000-fold selectivity for DOT1L over all other PMTs tested, including PRMT5 .

Enzymology Histone Methyltransferases Selectivity Profiling Drug Discovery

Hydrochloride Salt Form: Improved Handling and Formulation Properties for In Vitro Use

EPZ004777 hydrochloride (CAS: 1380316-03-9) is the salt form of the parent compound (CAS: 1338466-77-5), offering distinct physicochemical advantages for experimental handling . While both forms are highly soluble in DMSO, the hydrochloride salt provides a defined stoichiometry that can be beneficial for accurate solution preparation . This is a key practical differentiator from the free base form, which may be supplied as a less well-defined powder.

Solubility Formulation Salt Selection In Vitro Assay

Optimal Use Cases for EPZ004777 Hydrochloride Based on Differentiated Evidence


Functional Genomics and Target Validation in MLL-Rearranged Leukemia Models

Use EPZ004777 hydrochloride as a chemical probe to study the dependency of MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) on DOT1L activity. Its selective antiproliferative effect on these lines, with IC₅₀ values in the sub-micromolar to low micromolar range, makes it a suitable tool for in vitro target validation studies [1]. Its inactivity on non-MLL-r lines (IC₅₀ > 50 µM) provides a built-in negative control for assessing on-target effects.

Biochemical Assay Development and HTS Counter-Screening

Employ EPZ004777 hydrochloride as a reference inhibitor in the development of DOT1L enzymatic assays. Its well-characterized biochemical potency (IC₅₀ ~0.4 nM) and defined selectivity profile, including the quantifiable activity against PRMT5 (IC₅₀ = 521 nM), make it a valuable tool for calibrating high-throughput screening (HTS) assays and for use as a control in counter-screening panels against other histone methyltransferases [2].

Investigating the Structural Basis of DOT1L Inhibition

Utilize EPZ004777 hydrochloride for structural biology studies, as it was the first SAM-competitive DOT1L inhibitor co-crystallized with the enzyme, revealing a novel induced-fit remodeling of the catalytic site [3]. This established structural information makes EPZ004777 the benchmark compound for rational, structure-based design of new DOT1L inhibitors.

In Vitro Studies Requiring a Defined, Reproducible Chemical Entity

When experimental reproducibility and precise concentration control are paramount, select the hydrochloride salt of EPZ004777. Its defined stoichiometry and salt form (CAS 1380316-03-9) facilitate accurate weighing and solution preparation, reducing variability that can arise from amorphous or non-stoichiometric forms of the free base .

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